molecular formula C34H34N2O4 B1330180 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- CAS No. 28198-05-2

9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-

Cat. No. B1330180
CAS RN: 28198-05-2
M. Wt: 534.6 g/mol
InChI Key: KTEFLEFPDDQMCB-UHFFFAOYSA-N
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Description

The compound "9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their potential antitumor properties. These compounds have been extensively studied due to their ability to interact with DNA and inhibit the growth of cancer cells. The specific structure of this compound suggests that it may have unique interactions with biological systems, which could be leveraged for therapeutic purposes .

Synthesis Analysis

The synthesis of related 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones involves the condensation of alkylenediamines with quinizarin or with tetrahydroxy anthracenedione derivatives, followed by oxidation . The synthesis of unsymmetrically substituted derivatives has also been explored, providing insights into the structure-activity relationships of these compounds . Additionally, the synthesis of anthracene derivatives with different substituents, such as trimethylsilylethynyl groups, has been reported, which could serve as building blocks for further chemical modifications .

Molecular Structure Analysis

The molecular structure of anthracenedione derivatives is characterized by the anthracene ring system, which can be substituted at various positions to modulate the compound's properties. The presence of amino groups and hydroxy groups in the structure is crucial for the interaction with DNA and the compound's biological activity . The substitution pattern on the anthracene ring can significantly affect the compound's electronic and photophysical properties, as seen in studies comparing different substitution positions .

Chemical Reactions Analysis

Anthracenedione derivatives can undergo various chemical reactions, including interactions with DNA, which are central to their antitumor activity. The reactivity of these compounds can be influenced by the presence of functional groups such as epoxypropylamino, which can act as alkylating agents . The ability to form hydrogen-bonded supramolecules through self-assembly with other molecules, such as bipyridines, has also been demonstrated, which could be relevant for the design of new materials or drug delivery systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracenedione derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of chlorine or sulfur into the molecule can affect the compound's lowest unoccupied molecular orbital (LUMO) energies, which might have implications for their toxicity profile . The substitution of different alkyl groups can also impact the compound's semiconducting properties and its potential use in electronic devices .

Scientific Research Applications

Structural Diversity and Biological Activities

Anthraquinones and their derivatives, like 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-, are a vast group of quinoid compounds. They have been recognized for their diversity in chemical structure and their roles in pharmaceutical industries, clothes dyeing, and food colorants. The specific structural and substituent effects of these compounds, including their positive and/or negative impacts on human health, are subject to ongoing scientific debates. Marine microorganisms have been identified as a significant source of structurally unique anthraquinones, showing promise for novel therapeutic drug discoveries or everyday additives (Fouillaud et al., 2016).

Chemotherapeutic Potential

Certain anthracenedione derivatives have been explored for their chemotherapeutic potential. For instance, mitoxantrone, a dihydroxyanthracenedione derivative, has shown comparable therapeutic efficacy to standard treatment regimens in various cancers. The drug operates by intercalating DNA and inhibiting DNA synthesis, showing potential for reduced systemic adverse effects in regional therapy (Faulds et al., 1991).

Antitumor Activity and Drug Resistance

Bisantrene, another anthracene derivative, exhibits antitumor activity similar to anthracycline antibiotics, without the cardiac dose-limiting toxicity typical of the anthracycline class. It also shows potential for reduced multi-drug resistance, marking it as a well-tolerated and effective therapeutic agent across several cancer types (Rothman, 2017).

Inhibition of Cancer Stemness and Inflammation Signaling

Anthracenedione derivatives like AM3, structurally analogous to mitoxantrone, have demonstrated significant anticancer activity. AM3, in particular, was noted for its antiproliferative activity and its ability to suppress cancer stemness and inflammation signaling in specific cancer cell lines, indicating its potential as a novel therapeutic agent (Yuan, Lin & Cheng, 2016).

Material Chemistry Applications

Anthracene derivatives have been extensively explored in material chemistry. The anthracene chromophore is crucial in developing organic photochemistry. These derivatives are utilized in various fields such as thermochromic or photochromic chemistry, organic light-emitting devices, and even in optical, electronic, and magnetic switches. Moreover, their application in biological systems includes DNA cleavage probing. Their anti-cancerous properties further emphasize their relevance in the medicinal field (Mn & Pr, 2016).

Safety And Hazards

The safety and hazards associated with anthraquinone derivatives can vary greatly depending on the specific compound. Some anthraquinone derivatives are used as dyes and may be harmful if ingested or inhaled .

properties

IUPAC Name

1,4-bis(4-butylanilino)-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O4/c1-3-5-7-21-9-13-23(14-10-21)35-25-17-18-26(36-24-15-11-22(12-16-24)8-6-4-2)30-29(25)33(39)31-27(37)19-20-28(38)32(31)34(30)40/h9-20,35-38H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEFLEFPDDQMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067364
Record name 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-
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Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-

CAS RN

28198-05-2
Record name Solvent Green 28
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Record name 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-
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Record name 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-
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Record name 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxyanthraquinone
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Record name 1,4-BIS(4-BUTYLANILINO)-5,8-DIHYDROXYANTHRAQUINONE
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